methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the reaction of 3,5-dimethylpyrazole with formaldehyde and subsequent cyclization with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple pyrazole rings allow it to form stable complexes with metal ions and other biomolecules, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Hydroxy-1-methyl-1H-pyrazole
Uniqueness
Methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate stands out due to its multiple pyrazole rings, which enhance its chemical stability and reactivity. This unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H18N8O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H18N8O2/c1-22-9-12(7-18-22)15-6-16(13-8-19-23(2)10-13)25(21-15)11-24-5-4-14(20-24)17(26)27-3/h4-10H,11H2,1-3H3 |
InChI Key |
RIZSJKHDYCIQSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CN3C=CC(=N3)C(=O)OC)C4=CN(N=C4)C |
Origin of Product |
United States |
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